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Compound of Interest

Compound Name: aquaporin 3

Cat. No.: B1175181 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Aquaporin 3 (AQP3) is a member of the aquaglyceroporin family, facilitating the transport of

water, glycerol, and other small solutes across the cell membrane. Its expression and

subcellular localization are crucial for various physiological processes, including skin hydration,

cell migration, and proliferation. Dysregulation of AQP3 has been implicated in several

diseases, making it a significant target for research and drug development.

Immunofluorescence (IF) is a powerful technique to visualize the spatial distribution of AQP3

within cells and tissues, providing insights into its function and regulation. This document

provides a detailed protocol for the immunofluorescent staining of AQP3.

Experimental Protocols
This section outlines a generalized yet detailed protocol for immunofluorescence staining of

AQP3 in cultured cells. Optimal conditions may vary depending on the specific cell type,

antibody, and experimental setup.

Materials
Primary Antibody: Rabbit polyclonal anti-AQP3 antibody

Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor

488 or Cy3)
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Cell Culture: A431 (human epidermoid carcinoma) cells or other suitable cell line expressing

AQP3

Fixative: 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS) or ice-cold

Methanol

Permeabilization Buffer: 0.1-0.5% Triton X-100 or 0.05% Saponin in PBS

Blocking Buffer: 1-10% Normal Goat Serum (NGS) or 1-5% Bovine Serum Albumin (BSA) in

PBS

Wash Buffer: PBS

Nuclear Counterstain: 4',6-diamidino-2-phenylindole (DAPI)

Antifade Mounting Medium

Glass coverslips and microscope slides

Humidified chamber

Procedure
Cell Culture: Culture A431 cells on sterile glass coverslips in a petri dish until they reach 50-

70% confluency.

Fixation:

Carefully aspirate the culture medium.

Wash the cells twice with PBS.

Fix the cells with either:

4% PFA in PBS for 15-20 minutes at room temperature.

Ice-cold methanol for 5-10 minutes at -20°C.

Wash the cells three times with PBS for 5 minutes each.
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Permeabilization (if using PFA fixation):

Incubate the cells with Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS) for 10-15

minutes at room temperature.

Wash the cells three times with PBS for 5 minutes each.

Blocking:

Incubate the cells with Blocking Buffer (e.g., 5% Normal Goat Serum in PBS) for 30-60

minutes at room temperature in a humidified chamber to reduce non-specific antibody

binding.

Primary Antibody Incubation:

Dilute the primary anti-AQP3 antibody in Blocking Buffer to the desired concentration (e.g.,

1:200 or 5 µg/mL).[1][2]

Aspirate the blocking solution and add the diluted primary antibody to the coverslips.

Incubate overnight at 4°C in a humidified chamber. Alternatively, incubate for 1-2 hours at

room temperature.

Washing:

Wash the cells three times with PBS for 5 minutes each to remove unbound primary

antibody.

Secondary Antibody Incubation:

Dilute the fluorescently-conjugated secondary antibody in Blocking Buffer (e.g., 1:500).

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature,

protected from light.

Washing:

Wash the cells three times with PBS for 5 minutes each, protected from light.
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Counterstaining:

Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room

temperature to stain the nuclei.

Wash the cells twice with PBS.

Mounting:

Mount the coverslips onto microscope slides using a drop of antifade mounting medium.

Seal the edges of the coverslip with clear nail polish.

Imaging:

Visualize the slides using a fluorescence or confocal microscope with the appropriate filter

sets for the chosen fluorophores. AQP3 is typically observed at the plasma membrane and

in intracellular compartments.[3][4]

Data Presentation
The following table summarizes typical quantitative parameters for AQP3 immunofluorescence

protocols, gathered from various sources.
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Parameter Range of Values Notes

Primary Antibody Conc.
1:100 - 1:1000 dilution; 2-5

µg/mL

Optimal concentration should

be determined by titration for

each new antibody lot and cell

line.[1][2][4]

Primary Ab Incubation
1-2 hours at Room Temp. or

Overnight at 4°C

Overnight incubation at 4°C is

often recommended for optimal

signal-to-noise ratio.

Secondary Antibody Conc. 1:200 - 1:1000 dilution

Dependent on the brightness

of the fluorophore and the

specific antibody.

Secondary Ab Incubation
30-60 minutes at Room

Temperature

Protect from light to prevent

photobleaching of the

fluorophore.

Fixation Time
10-20 minutes for PFA; 5-10

minutes for Methanol

Over-fixation can mask

epitopes, while under-fixation

can lead to poor morphology.

Permeabilization Time 10-15 minutes

The concentration of the

detergent and incubation time

may need to be optimized to

ensure antibody access

without damaging cell

structures.

Blocking Time 30-60 minutes

Increasing blocking time can

help to reduce background

staining.

Visualizations
Experimental Workflow for AQP3 Immunofluorescence
The following diagram illustrates the key steps in the immunofluorescence protocol for

visualizing AQP3.
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Sample Preparation

Immunostaining

Final Steps

1. Cell Culture on Coverslips

2. Fixation (e.g., 4% PFA)

3. Permeabilization (e.g., 0.25% Triton X-100)

4. Blocking (e.g., 5% NGS)

5. Primary Antibody Incubation (Anti-AQP3)

6. Secondary Antibody Incubation (Fluorophore-conjugated)

7. Nuclear Counterstain (DAPI)

8. Mounting on Slides

9. Fluorescence Microscopy

Click to download full resolution via product page

Fig. 1: Experimental workflow for AQP3 immunofluorescence.
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AQP3 Regulation via the NF-κB Signaling Pathway
Immunofluorescence studies can be used to investigate the signaling pathways that regulate

AQP3 expression. For instance, in certain cellular contexts, the NF-κB signaling pathway has

been shown to be an upstream regulator of AQP3. The diagram below provides a simplified

representation of this regulatory relationship.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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